molecular formula C17H18F3N3O4 B11474898 Propanoic acid, 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester

Cat. No.: B11474898
M. Wt: 385.34 g/mol
InChI Key: MRHIQZBVMPXNCZ-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound known for its unique chemical structure and properties. It contains trifluoromethyl, oxazole, and formamido groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and oxazole derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and oxazole groups into target molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the oxazole and formamido groups can interact with specific enzymes and receptors . These interactions can modulate biological pathways and result in various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]-2-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is unique due to its combination of trifluoromethyl, oxazole, and formamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H18F3N3O4

Molecular Weight

385.34 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate

InChI

InChI=1S/C17H18F3N3O4/c1-4-26-15(25)16(17(18,19)20,21-13-9-11(3)27-23-13)22-14(24)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

MRHIQZBVMPXNCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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